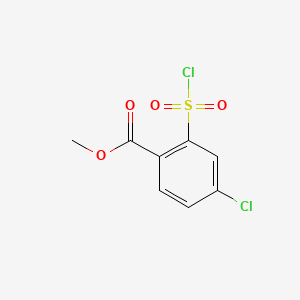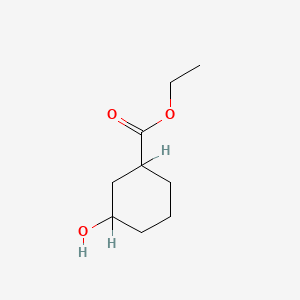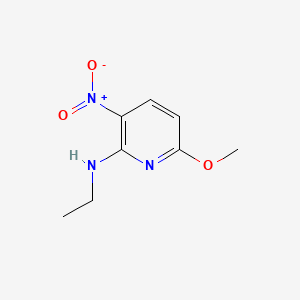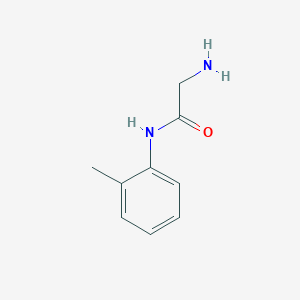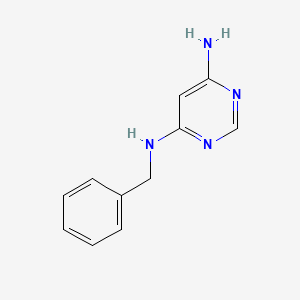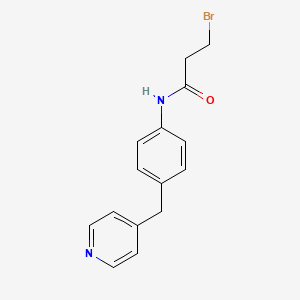
3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide, also known as 4-pyridin-4-ylmethyl-3-bromophenylpropionamide, is a chemical compound that has been studied extensively for its potential applications in the field of scientific research. This compound is an analog of the widely used compound 3-bromo-4-hydroxycinnamic acid and has been found to have similar properties, making it a promising candidate for further research.
Applications De Recherche Scientifique
Synthesis and Chemical Applications
- Copper-Mediated Oxidative Synthesis: This compound is utilized in copper-mediated aerobic oxidative synthesis, particularly in the formation of 3-bromo-imidazo[1,2-a]pyridines. This process, developed by Xiaoqiang Zhou et al., is significant for its tolerance to various functional groups and mild condition requirements (Zhou et al., 2016).
Bioconjugate Preparation
- Novel Bioconjugates Synthesis: G. Gasser et al. reported the synthesis of a novel azido derivative from 3-bromo-N,N-bis(pyridin-2-ylmethyl)propanamide for bioconjugate preparation. This includes its use in CuI-catalyzed cycloaddition, important for bioconjugation in peptide nucleic acid (PNA) monomers (Gasser et al., 2011).
Pharmaceutical Research
- Novel Antineoplastic Tyrosine Kinase Inhibitor Metabolism: Aishen Gong et al. studied the metabolism of flumatinib, a tyrosine kinase inhibitor. The study shows the importance of 3-bromo-N-(4-pyridin-4-ylmethyl-phenyl)-propionamide derivatives in understanding the metabolism of novel antineoplastic agents (Gong et al., 2010).
Molecular Interaction Studies
- Molecular Interactions Analysis: The interactions of 3-aminomethyl-pyridine derivatives, including this compound, with peroxovanadium(V) complexes were explored by Wen-Jin Xia et al. to understand substitution effects and reaction equilibrium. This highlights its role in studying molecular interactions (Xia et al., 2017).
Propriétés
IUPAC Name |
3-bromo-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c16-8-5-15(19)18-14-3-1-12(2-4-14)11-13-6-9-17-10-7-13/h1-4,6-7,9-10H,5,8,11H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVXTGSVWABGFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=O)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

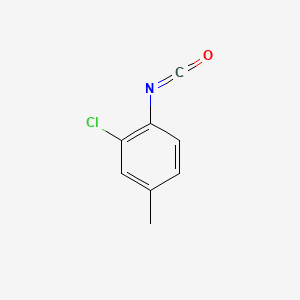
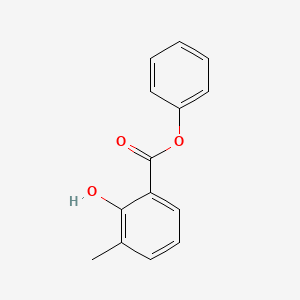
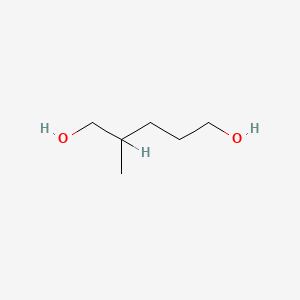
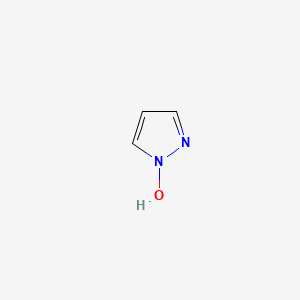
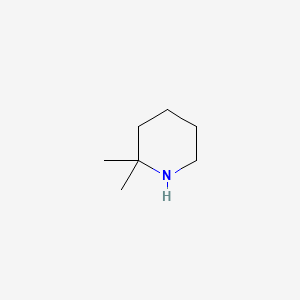
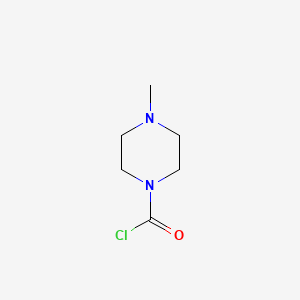
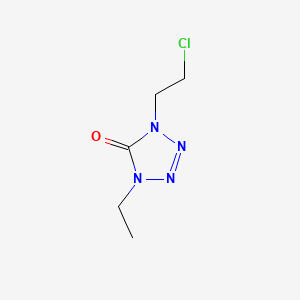
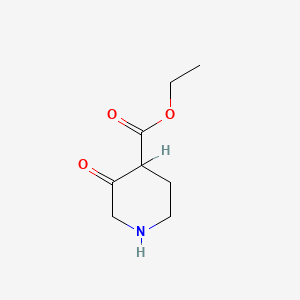
![2-[[2-(2-Hydroxyethoxy)ethyl]thio]ethanol](/img/structure/B1364151.png)
